molecular formula C17H20FN5O3S B2704195 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034471-16-2

2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2704195
CAS No.: 2034471-16-2
M. Wt: 393.44
InChI Key: SZWZCWABWPUFJE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide: is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the 4-fluorophenylthio group: This can be achieved by reacting 4-fluorothiophenol with an appropriate halide under basic conditions.

    Preparation of the triazine derivative: The triazine ring can be synthesized by reacting cyanuric chloride with morpholine and methoxyamine.

    Coupling reaction: The final step involves coupling the 4-fluorophenylthio group with the triazine derivative using a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
  • 2-((4-methylphenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3S/c1-25-17-21-14(20-16(22-17)23-6-8-26-9-7-23)10-19-15(24)11-27-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZCWABWPUFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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